molecular formula C7H7F3N2O B12983860 5-(Trifluoromethoxy)benzene-1,3-diamine

5-(Trifluoromethoxy)benzene-1,3-diamine

Cat. No.: B12983860
M. Wt: 192.14 g/mol
InChI Key: KGOSXXUJPCFKDF-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzene-1,3-diamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which also contains two amino groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers . The amino groups can then be introduced through nitration followed by reduction processes .

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)benzene-1,3-diamine may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzene-1,3-diamine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Trifluoromethoxy)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)benzene-1,3-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to similar compounds with trifluoromethyl groups. This makes it particularly valuable in applications requiring enhanced chemical stability and bioavailability .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

5-(trifluoromethoxy)benzene-1,3-diamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H,11-12H2

InChI Key

KGOSXXUJPCFKDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)(F)F)N

Origin of Product

United States

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